molecular formula C14H10F2N2O4 B2904171 2,6-difluoro-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 325977-15-9

2,6-difluoro-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B2904171
CAS No.: 325977-15-9
M. Wt: 308.241
InChI Key: CUQISMQKVBGWQW-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a methoxy group at the 2 position, and a nitro group at the 4 position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the reaction of 2,6-difluorobenzoic acid with 2-methoxy-4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium dithionite (Na2S2O4) in aqueous or alcoholic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atoms.

    Reduction: Formation of 2,6-difluoro-N-(2-methoxy-4-aminophenyl)benzamide.

    Oxidation: Formation of 2,6-difluoro-N-(2-hydroxy-4-nitrophenyl)benzamide.

Scientific Research Applications

2,6-Difluoro-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Materials Science: The compound can be utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-methoxy-4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the nitro and methoxy groups can modulate its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-N-(4-methoxy-2-nitrophenyl)benzamide
  • 2,6-Difluoro-N-(2-hydroxy-4-nitrophenyl)benzamide
  • 2,6-Difluoro-N-(2-methoxy-4-aminophenyl)benzamide

Uniqueness

2,6-Difluoro-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of fluorine, methoxy, and nitro groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-difluoro-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O4/c1-22-12-7-8(18(20)21)5-6-11(12)17-14(19)13-9(15)3-2-4-10(13)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQISMQKVBGWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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